

An In-depth Technical Guide to (R)-(-)-Mandelic Acid

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Compound of Interest

Compound Name: *3-Hydroxynaphthalene-2,7-disulphonic acid*

Cat. No.: *B147199*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-(-)-Mandelic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

(R)-(-)-Mandelic acid is an aromatic alpha-hydroxy acid (AHA) that serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its enantiomeric purity is vital as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide details the physicochemical properties, synthesis, and purification of (R)-(-)-Mandelic acid, along with its applications in drug development and as a chiral resolving agent.

Chemical Structure and Identification

(R)-(-)-Mandelic acid, also known as D-(-)-Mandelic acid, is characterized by a phenyl group and a hydroxyl group attached to the alpha carbon of a carboxylic acid. This chiral center is in the (R) configuration.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2R)-2-hydroxy-2-phenylacetic acid[4]
Synonyms	D-(-)-Mandelic acid, (R)-alpha-Hydroxyphenylacetic acid[5][6]
CAS Number	611-71-2[5][6]
Molecular Formula	C ₈ H ₈ O ₃ [5][7]
Molecular Weight	152.15 g/mol [7]
InChI Key	IWYDHOAUDWTVEP-SSDOTTSWSA-N[2]
SMILES	O--INVALID-LINK--c1ccccc1[2]

Physicochemical Properties

The physical and chemical properties of (R)-(-)-Mandelic acid are summarized below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Data of (R)-(-)-Mandelic Acid

Property	Value
Appearance	White crystalline powder[5]
Melting Point	131-133 °C[8]
Boiling Point	214.6 °C (estimate)[8]
Solubility	Partially soluble in water; freely soluble in ethanol and isopropanol[8]
pKa	3.37 (at 25 °C)[8]
Optical Rotation	[α] _{25/D} -151°, c = 1 in ethanol[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of (R)-(-)-Mandelic acid.

Table 3: Spectroscopic Data for (R)-(-)-Mandelic Acid

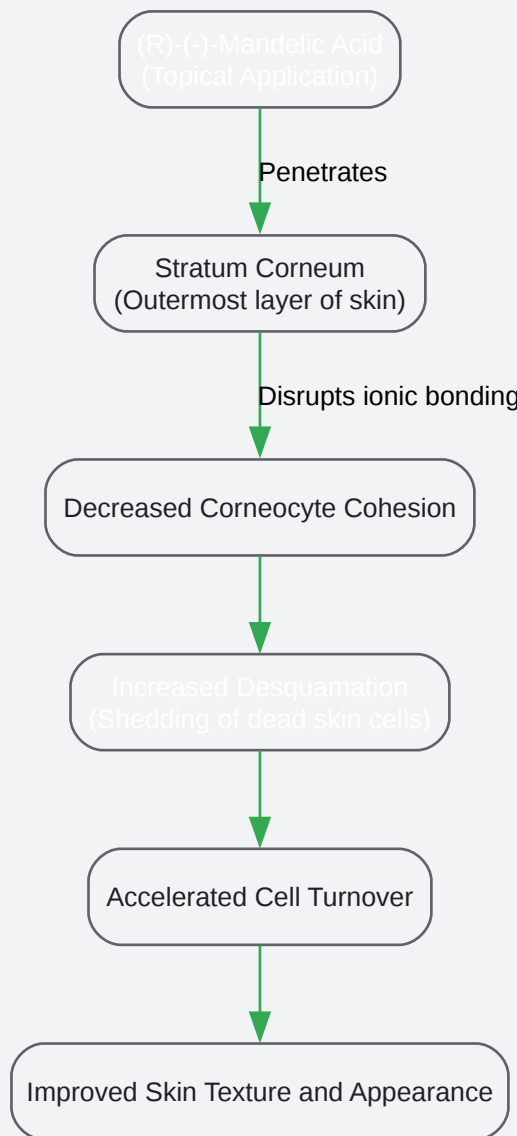
Spectroscopy	Key Peaks/Signals
^1H NMR (CDCl_3)	Signals corresponding to the aromatic, alpha-hydroxy, and carboxylic acid protons.[9]
IR (KBr)	Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-O stretching vibrations.
Mass Spectrometry (EI)	Molecular ion peak (M^+) at m/z 152, with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

(R)-(-)-Mandelic acid is primarily known for its role as a synthetic intermediate in the pharmaceutical industry.[7] As an alpha-hydroxy acid, its biological effects are largely attributed to its exfoliating and antimicrobial properties.[4][5] It is not typically associated with specific intracellular signaling pathways in the manner of targeted therapeutics. Instead, its mechanism in dermatological applications involves the disruption of corneocyte cohesion in the stratum corneum, leading to exfoliation.

The "Mandelate Pathway" refers to the metabolic route for this compound, where mandelate racemase can interconvert between the (R) and (S) enantiomers.[3]

Mechanism of Action of (R)-(-)-Mandelic Acid as an AHA



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Mechanism of (R)-(-)-Mandelic Acid as an AHA.

Applications in Drug Development

(R)-(-)-Mandelic acid is a valuable precursor for the synthesis of a range of pharmaceuticals, including:

- Antibiotics: It is a key intermediate in the production of semi-synthetic penicillins and cephalosporins.[\[1\]](#)[\[6\]](#)
- Anti-obesity agents[\[1\]](#)
- Antitumor agents[\[1\]](#)

Beyond its role as a building block, it is also widely used as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[\[5\]](#)

Experimental Protocols

Enzymatic Synthesis of (R)-(-)-Mandelic Acid from Racemic Mandelonitrile

This protocol describes a dynamic kinetic resolution process using a nitrilase enzyme.

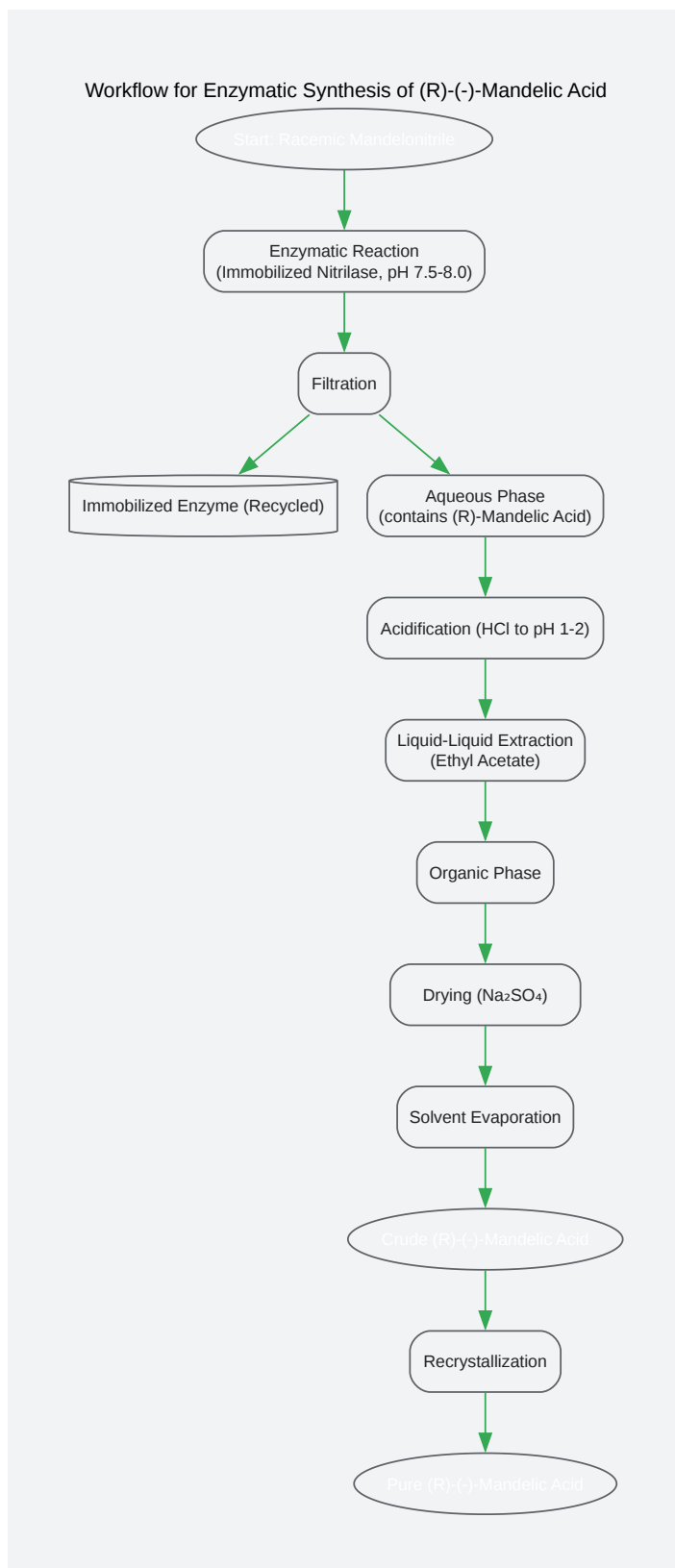
Materials:

- Racemic mandelonitrile
- Immobilized (R)-selective nitrilase (e.g., from *Alcaligenes faecalis*)
- Phosphate buffer (pH 7.5-8.0)
- Ethyl acetate
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate

Procedure:

- Suspend the immobilized nitrilase in the phosphate buffer.
- Add racemic mandelonitrile to the suspension. The reaction is typically carried out under mild agitation at a controlled temperature (e.g., 30°C).

- The nitrilase selectively hydrolyzes (R)-mandelonitrile to (R)-mandelic acid. The remaining (S)-mandelonitrile undergoes in-situ racemization under the slightly alkaline conditions, allowing for a theoretical yield of up to 100%.^[3]
- Monitor the reaction progress using chiral HPLC.
- Once the reaction is complete, remove the immobilized enzyme by filtration.
- Acidify the aqueous solution to a pH of 1-2 with 1 M HCl.
- Extract the (R)-mandelic acid with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
- Further purification can be achieved by recrystallization.



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Enzymatic Synthesis Workflow.

Chiral Resolution of a Racemic Amine using (R)-(-)-Mandelic Acid

This protocol outlines the classical method of diastereomeric salt formation and fractional crystallization.

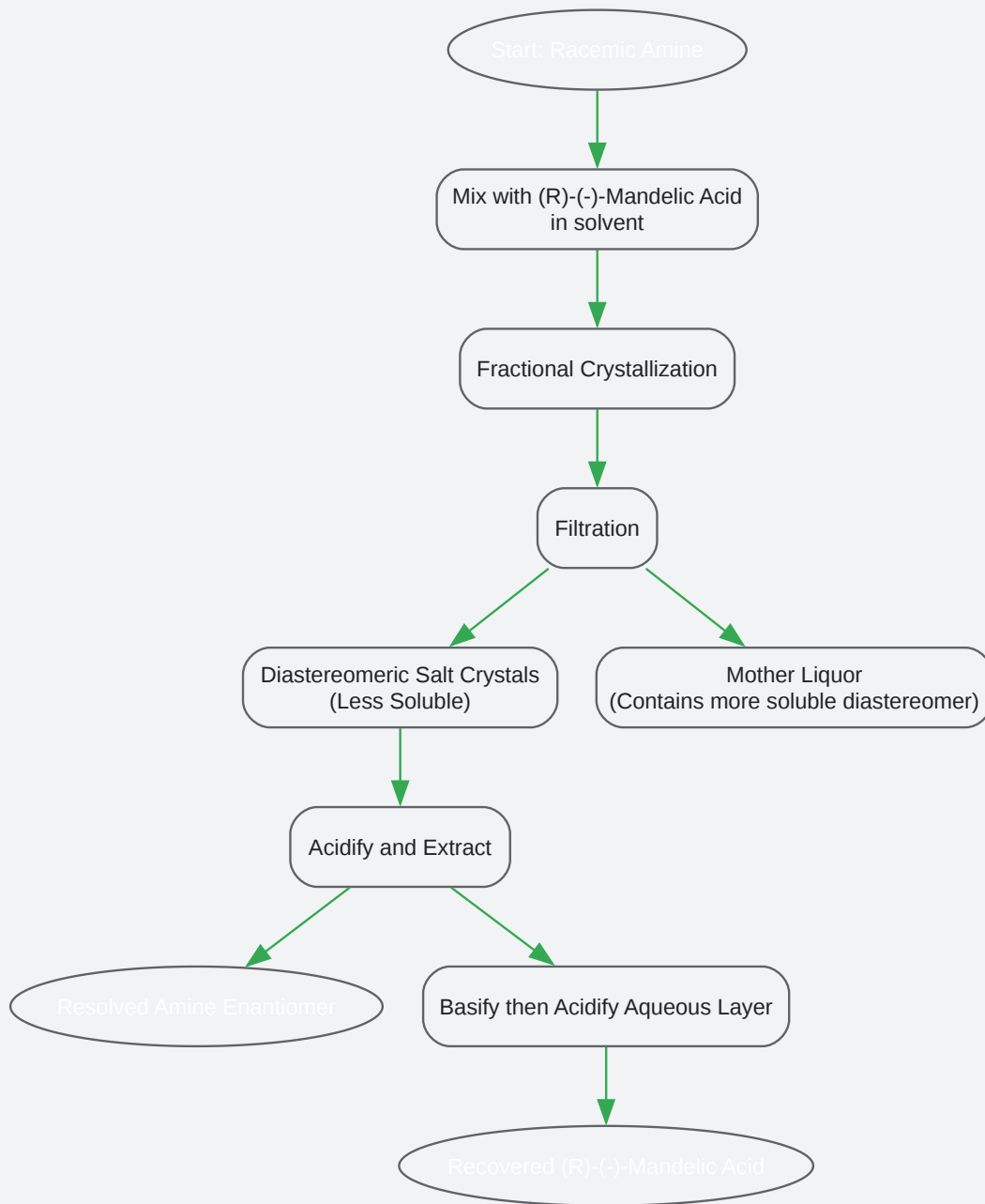
Materials:

- Racemic amine
- (R)-(-)-Mandelic acid (0.5-1.0 equivalents)
- Suitable solvent (e.g., ethanol, ethyl acetate)
- Hydrochloric acid (1 M)
- Sodium hydroxide (1 M)

Procedure:

- Dissolve the racemic amine in the chosen solvent, with gentle heating if necessary.
- In a separate flask, dissolve (R)-(-)-Mandelic acid in the same solvent.
- Slowly add the mandelic acid solution to the amine solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration.
- To recover the resolved amine, suspend the crystals in water and acidify with 1 M HCl. Extract the liberated amine with an organic solvent.
- To recover the (R)-(-)-Mandelic acid, make the aqueous layer from the previous step basic with 1 M NaOH and then re-acidify to precipitate the mandelic acid.

Workflow for Chiral Resolution using (R)-(-)-Mandelic Acid

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Chiral Resolution Workflow.

Conclusion

(R)-(-)-Mandelic acid is a cornerstone chiral molecule with significant applications in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and the availability of robust synthetic and resolution protocols make it an indispensable tool for researchers and drug development professionals. While it may not be involved in complex signaling pathways, its direct biological effects as an AHA and its utility as a chiral synthon underscore its continued importance in science and medicine.

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